3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 360.19 g/mol. It features a bromine atom, a butyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and efficacy in various applications. This compound is classified under sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry.
The synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide typically involves several methods that require careful control of reaction conditions to achieve high yields and purity. The primary approach includes the reaction of appropriate sulfonamide precursors with brominating agents and trifluoromethylating agents.
These synthetic routes are crucial for obtaining the compound in sufficient yield for research purposes.
The molecular structure of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide can be represented using various structural notations:
InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
IJPATHMDDIDFND-UHFFFAOYSA-N
CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
The structural analysis reveals the presence of a sulfonamide functional group attached to an aromatic system with both bromine and trifluoromethyl substituents, which significantly influence its chemical properties and interactions.
While specific reactions involving 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide are not extensively documented, sulfonamides generally participate in various chemical reactions typical for aromatic compounds. These include:
Further studies are necessary to elucidate specific reactions involving this compound.
The physical and chemical properties of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide include:
These properties indicate that the compound is suitable for various research applications, particularly in medicinal chemistry.
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide has several potential applications:
Research continues into optimizing its efficacy and expanding its applications within medicinal chemistry, highlighting its potential as a valuable compound in drug development and synthetic chemistry.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: